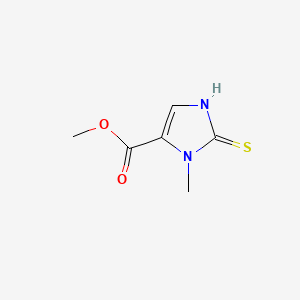

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate

Vue d'ensemble

Description

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate is a compound that is structurally related to a variety of imidazole derivatives that have been synthesized and studied for their biological activities, such as antifungal, antiinflammatory, and corrosion inhibition properties, as well as their potential use in coordination chemistry and luminescence applications .

Synthesis Analysis

The synthesis of imidazole derivatives, including those related to Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, often involves the reaction of various starting materials such as C-acylamino acid methyl esters or aminoketones with potassium thiocyanate . Additionally, the synthesis of carboxylic and (thio)carbonate esters of imidazoles has been described, which are structurally related to known antifungal agents . The synthesis of triorganotin carboxylates of related thiazoleacetic acids has also been reported, showcasing the versatility of these compounds in forming coordination complexes .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including those similar to Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography . These studies have revealed details about the coordination geometry around metal centers in complexes and the presence of hydrogen bonding in the solid state, which can significantly influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Imidazole derivatives, including those related to Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, participate in a range of chemical reactions. For instance, they can react with chloroacetic acid to form S-carboxymethyl derivatives, which can cyclize to form thiazolones . They can also form coordination compounds with transition metals, as evidenced by the synthesis of metal nitrates and thiocyanates of a chelating imidazole-thioether ligand . Furthermore, the reactivity of these compounds can be altered upon complexation with metals, as seen in the case of a gold complex exhibiting superfluorescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For example, the lipophilicity of ester derivatives of imidazoles has been shown to be a necessary criterion for their antifungal activity . The presence of mercapto groups in imidazoles has been associated with stronger bonding to copper surfaces and a tendency to inhibit corrosion . Additionally, the luminescent properties of a gold-2-mercapto-1-methyl-imidazole complex highlight the potential of these compounds in materials science .

Applications De Recherche Scientifique

Imidazole Derivatives in Medicine and Chemistry

Imidazole derivatives are a class of compounds that have garnered interest for their diverse pharmacological activities. These compounds are integral to several biological processes and have been the focus of extensive scientific research for their therapeutic potentials. For instance, imidazole-based compounds like temozolomide have shown antitumor activity against various types of cancer, including pediatric brain tumors, by acting as DNA-methylating agents (Barone et al., 2006). Furthermore, imidazole derivatives have been explored for their anticancer activities, with certain compounds demonstrating promising results in preclinical testing stages (Iradyan et al., 2009).

The unique structure of imidazole rings, found in natural compounds like histamine and nucleic acids, underscores their importance in developing new drugs. The chemical versatility of imidazole derivatives allows for their use in synthesizing biologically active and industrially demanded compounds (Zhilitskaya et al., 2021). This versatility is further exemplified in their application in corrosion inhibition, where imidazoline and its derivatives have been recognized for their effectiveness in protecting metal surfaces against corrosion, showcasing their utility in industrial applications (Sriplai & Sombatmankhong, 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate, also known as Methyl 1-methyl-2-sulfanyl-1H-imidazole-5-carboxylate, primarily targets the respiratory system, eyes, and skin . It is also known to interact with human genes CYP1A2 and TPO .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme thyroid peroxidase (TPO), which is responsible for synthesizing the thyroid hormones triiodothyronine (T3) and thyroxine (T4) from the precursor thyroglobulin . It also has a role as an antithyroid drug .

Biochemical Pathways

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate affects the biochemical pathways related to thyroid hormone synthesis. By inhibiting TPO, it disrupts the production of T3 and T4 hormones, which play crucial roles in metabolism, growth, and development .

Result of Action

The molecular and cellular effects of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate’s action include the inhibition of thyroid hormone synthesis, leading to decreased levels of T3 and T4 hormones. This can result in various physiological effects, including changes in metabolic rate .

Action Environment

The action, efficacy, and stability of Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate can be influenced by various environmental factors. For instance, its continuous and increasing consumption in aquatic environments can lead to environmental pollution . Additionally, facilities storing or utilizing this compound should be equipped with an eyewash facility and a safety shower, and use adequate ventilation to keep airborne concentrations low .

Propriétés

IUPAC Name |

methyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-4(5(9)10-2)3-7-6(8)11/h3H,1-2H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBCICJILKUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071806 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate | |

CAS RN |

68892-07-9 | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68892-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)